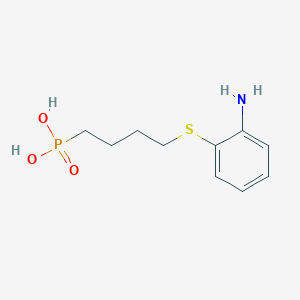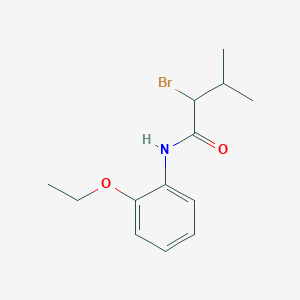
4-(2-Aminophenylthio)-butylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminophenylthio)-butylphosphonic acid, commonly known as ABP, is a phosphonic acid derivative that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. ABP is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
1. Antibody Generation for Pesticide Detection
Phosphonic acid derivatives, similar to 4-(2-Aminophenylthio)-butylphosphonic acid, have been utilized in generating antibodies with broad specificity against organophosphorus pesticides. This has applications in improving pesticide detection using techniques like enzyme-linked immunosorbent assay (ELISA) and biosensor assays (Alcocer et al., 2000).
2. Inhibitors in Medicinal Chemistry
The N C P (nitrogen-carbon-phosphorus) scaffold, which is characteristic of compounds like this compound, plays a significant role in the inhibition of various enzymes. This includes applications in regulating the activity of proteases, especially metalloproteases, and has led to the development of potent enzyme inhibitors in medicinal chemistry, such as antihypertensive drugs (Mucha et al., 2011).
3. Synthesis of Aminodiphosphonates
This compound-related compounds have been synthesized and characterized for their potential in forming three-dimensional supramolecular structures. This has implications for materials science and the development of novel materials (Li et al., 2007).
4. Development of Adhesive Polymers
Phosphonic acid monomers, related to this compound, have been synthesized for use in radical polymerization, leading to the creation of hydrolytically stable adhesive polymers. This has applications in various industrial and material science fields (Moszner et al., 2001).
5. Sensor and Biosensor Development
Phosphonic acids, similar in structure to this compound, have been investigated for their adsorption kinetics on metal oxide surfaces. This has significance in the development of sensors and biosensors, particularly for biological and chemical detection applications (Jagadeesh & Lakshminarayanan, 2016).
6. Enhancing Stability of Perovskite Solar Cells
In photovoltaic applications, phosphonic acid derivatives have been used to enhance the stability of perovskite solar cells. This involves the modification of the perovskite surface for improved material performance and longevity (Li et al., 2015).
Eigenschaften
IUPAC Name |
4-(2-aminophenyl)sulfanylbutylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3PS/c11-9-5-1-2-6-10(9)16-8-4-3-7-15(12,13)14/h1-2,5-6H,3-4,7-8,11H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPBCXLYRZUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2778823.png)
![3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2778825.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)





![N-([2,3'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2778837.png)
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)

![1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2778840.png)

